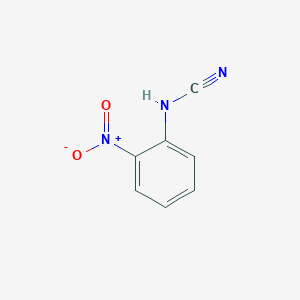
1-(Difluoromethoxy)-3,5-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Difluoromethoxy)-3,5-dimethylbenzene is an organic compound characterized by the presence of a difluoromethoxy group attached to a benzene ring, which also bears two methyl groups at the 3 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethoxy)-3,5-dimethylbenzene typically involves the introduction of the difluoromethoxy group onto a pre-existing benzene ring. One common method is the reaction of 3,5-dimethylphenol with difluoromethyl ether in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the difluoromethoxy group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
1-(Difluoromethoxy)-3,5-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction: The difluoromethoxy group can be reduced to a methoxy group under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the difluoromethoxy group.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: 3,5-Dimethylbenzoic acid or 3,5-dimethylbenzaldehyde.
Reduction: 1-(Methoxy)-3,5-dimethylbenzene.
Substitution: Halogenated derivatives such as 1-(Difluoromethoxy)-3,5-dimethyl-4-bromobenzene.
科学的研究の応用
1-(Difluoromethoxy)-3,5-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly for its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its stability and effectiveness.
作用機序
The mechanism of action of 1-(Difluoromethoxy)-3,5-dimethylbenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact molecular targets and pathways involved can vary based on the specific context of its use.
類似化合物との比較
Similar Compounds
1-(Difluoromethoxy)-4-(1-methylpropyl)benzene: Similar structure but with a different alkyl substituent.
1-(Difluoromethoxy)-2,4-dimethylbenzene: Similar structure with methyl groups at different positions.
1-(Difluoromethoxy)-4-methylbenzene: Contains only one methyl group.
Uniqueness
1-(Difluoromethoxy)-3,5-dimethylbenzene is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and physical properties. The presence of the difluoromethoxy group also imparts distinct characteristics, such as increased stability and lipophilicity, making it valuable for various applications.
特性
分子式 |
C9H10F2O |
|---|---|
分子量 |
172.17 g/mol |
IUPAC名 |
1-(difluoromethoxy)-3,5-dimethylbenzene |
InChI |
InChI=1S/C9H10F2O/c1-6-3-7(2)5-8(4-6)12-9(10)11/h3-5,9H,1-2H3 |
InChIキー |
QARVOTSETWIHCI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)OC(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(10S,13R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14056874.png)


![4-Bromo-2-{(E)-[(furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}pyridine](/img/structure/B14056885.png)
![[2,2'-Bifuran]-5,5'-diyldimethanol](/img/structure/B14056892.png)






![(4-Methoxy-[1,1'-biphenyl]-3-yl)hydrazine hydrochloride](/img/structure/B14056920.png)


